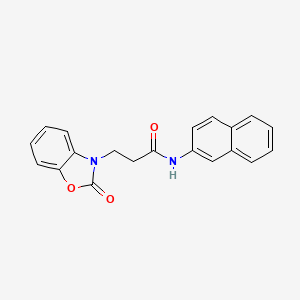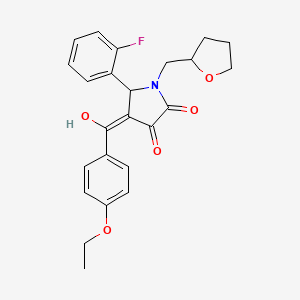![molecular formula C19H16ClNO3 B5289516 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5289516.png)
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol, also known as CDMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline-based molecules and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. This compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its antibacterial and antifungal activities. In addition, this compound has been found to modulate the activity of various neurotransmitters, which may have implications for its potential use in treating neurological disorders.
実験室実験の利点と制限
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields. It has also been shown to have a range of pharmacological activities, making it a versatile compound for use in various fields of research. However, this compound also has some limitations. Its mechanism of action is not fully understood, which may make it difficult to optimize for specific therapeutic applications. In addition, its potential toxicity and side effects have not been fully characterized, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on 2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more targeted therapies. In addition, further studies are needed to determine the potential toxicity and side effects of this compound, which may be important for its clinical development. Overall, this compound is a promising compound with potential applications in various fields of medicine, and further research is warranted to fully explore its therapeutic potential.
合成法
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can be synthesized by reacting 2-chloro-4,5-dimethoxybenzaldehyde with 2-aminoacetophenone in the presence of a base catalyst. The resulting intermediate is then treated with 8-hydroxyquinoline to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. In cancer research, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of drug-resistant bacteria and fungi, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-17-10-13(15(20)11-18(17)24-2)7-9-14-8-6-12-4-3-5-16(22)19(12)21-14/h3-11,22H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUDGIRMFSJCJY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5289442.png)
![3-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B5289445.png)


![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5289465.png)
![3'-fluoro-4'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5289470.png)
![2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5289473.png)
![3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5289479.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-methyl-1-piperazinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5289488.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5289490.png)
![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5289518.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5289522.png)
![2-isobutyl-4-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}morpholine](/img/structure/B5289532.png)

